molecular formula C31H49FeN6O11 B047393 N(alpha)-Dimethylneocoprogen CAS No. 117852-95-6

N(alpha)-Dimethylneocoprogen

Cat. No. B047393
M. Wt: 737.6 g/mol
InChI Key: HHCPFOYNEPECCX-ONBUGDHTSA-N
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Description

N(alpha)-Dimethylneocoprogen (DMN) is a natural product that is produced by a fungus named Neocosmospora sp. DMN has been found to have various biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism Of Action

The mechanism of action of N(alpha)-Dimethylneocoprogen is not fully understood. It has been suggested that N(alpha)-Dimethylneocoprogen may inhibit the growth of cancer cells by inducing apoptosis, which is a type of programmed cell death. N(alpha)-Dimethylneocoprogen may also inhibit the replication of viruses by interfering with their replication process. The antibacterial properties of N(alpha)-Dimethylneocoprogen may be due to its ability to disrupt the bacterial cell membrane.

Biochemical And Physiological Effects

N(alpha)-Dimethylneocoprogen has been found to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N(alpha)-Dimethylneocoprogen has also been found to increase the expression of certain proteins that are involved in the regulation of the cell cycle. The antibacterial properties of N(alpha)-Dimethylneocoprogen may be due to its ability to disrupt the bacterial cell membrane.

Advantages And Limitations For Lab Experiments

One advantage of using N(alpha)-Dimethylneocoprogen in lab experiments is that it is a natural product. This means that it is less likely to have toxic effects on cells compared to synthetic compounds. However, one limitation of using N(alpha)-Dimethylneocoprogen in lab experiments is that it is difficult to obtain in large quantities. This may limit its use in large-scale experiments.

Future Directions

For research on N(alpha)-Dimethylneocoprogen include investigating its mechanism of action in more detail, exploring its potential use in combination with other drugs, and optimizing its synthesis.

Synthesis Methods

N(alpha)-Dimethylneocoprogen can be synthesized by the fermentation of Neocosmospora sp. The fungus is grown in a liquid medium, and the N(alpha)-Dimethylneocoprogen is extracted from the culture broth. The purity of N(alpha)-Dimethylneocoprogen can be increased by using various chromatography techniques.

Scientific Research Applications

N(alpha)-Dimethylneocoprogen has been found to have antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N(alpha)-Dimethylneocoprogen has also been found to have antiviral properties. It has been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). N(alpha)-Dimethylneocoprogen has also been found to have antibacterial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)37(47)16-8-11-26(34(4)5)31(44)48-18-13-22(2)20-28(41)36(46)15-7-10-25-30(43)32-24(29(42)33-25)9-6-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19+,22-20-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPFOYNEPECCX-ONBUGDHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])C)N(C)C)[O-])CCO.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/C)N(C)C)[O-])/CCO.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49FeN6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(alpha)-Dimethylneocoprogen

CAS RN

117852-95-6
Record name N(alpha)-Dimethylneocoprogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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